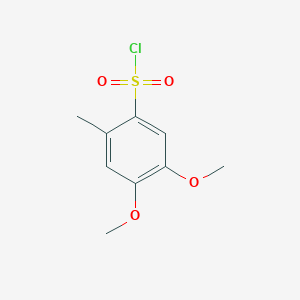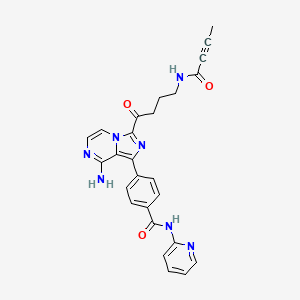
ACP-5862
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACP-5862 is a major circulating active metabolite of acalabrutinib, a covalent Bruton tyrosine kinase inhibitor. Acalabrutinib is approved for the treatment of relapsed or refractory mantle cell lymphoma and chronic lymphocytic leukemia or small lymphocytic lymphoma. This compound has been observed in human plasma circulation and is known for its potent and selective inhibition of Bruton tyrosine kinase .
Mechanism of Action
Target of Action
The primary target of 4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide, also known as ACP-5862, is Bruton tyrosine kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a vital role in the development and functioning of B cells .
Mode of Action
This compound acts as a covalent inhibitor of BTK . It binds to BTK at the active site, leading to a blockage of the enzyme’s activity . This blockage prevents the downstream signaling of the B-cell antigen receptor pathway, thereby inhibiting B-cell proliferation and survival .
Biochemical Pathways
The action of this compound affects the B-cell antigen receptor signaling pathway . By inhibiting BTK, this compound disrupts this pathway, leading to a decrease in the activation and proliferation of B cells . This can result in the reduction of symptoms in diseases characterized by overactive B cells, such as mantle cell lymphoma and chronic lymphocytic leukemia .
Pharmacokinetics
This compound is formed and metabolized primarily by the CYP3A4 enzyme . It exhibits time-independent pharmacokinetics and moderate to high variability . The formation rate of this compound is defined as the acalabrutinib clearance multiplied by the fraction metabolized . This compound is characterized by a 2-compartment model with first-order elimination .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of BTK, leading to a decrease in B-cell activation and proliferation . This can result in the reduction of symptoms in diseases characterized by overactive B cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 enzyme could potentially affect the metabolism of this compound . Furthermore, genetic variations in the CYP3A4 enzyme among individuals could also influence the pharmacokinetics and pharmacodynamics of this compound .
Biochemical Analysis
Biochemical Properties
ACP-5862 has been observed to be a potent and selective covalent inhibitor of BTK . It has a twofold lower potency than acalabrutinib but with similar high kinase selectivity . Like acalabrutinib, this compound was the most selective toward BTK relative to ibrutinib and zanubrutinib .
Cellular Effects
This compound may contribute to the clinical efficacy observed in acalabrutinib-treated patients . It is suggested that this compound’s covalent binding properties and potential contribution to clinical efficacy of acalabrutinib influence acalabrutinib clearance and this compound formation and clearance .
Molecular Mechanism
This compound exerts its effects at the molecular level through covalent inhibition of wild-type BTK . This inhibition is observed in a biochemical kinase assay .
Temporal Effects in Laboratory Settings
The current data suggest that this compound may contribute to the clinical efficacy observed in acalabrutinib-treated patients over time . This indicates the value of proactive metabolite identification and pharmacological characterization .
Metabolic Pathways
This compound formation and metabolism are influenced by CYP3A4, as indicated by recombinant cytochrome P450 (rCYP) reaction phenotyping . This compound formation K m (Michaelis constant) and V max were 2.78 μM and 4.13 pmol/pmol CYP3A/min, respectively .
Transport and Distribution
Acalabrutinib and this compound were found to be substrates of multidrug resistance protein 1 and breast cancer resistance protein but not OATP1B1 or OATP1B3 . This suggests that these proteins may play a role in the transport and distribution of this compound within cells and tissues.
Preparation Methods
ACP-5862 is synthesized through an in vitro biosynthetic reaction. The metabolite is purified and characterized using nuclear magnetic resonance spectroscopy, which reveals it to be a pyrrolidine ring-opened ketone or amide . The formation of this compound involves the enzyme cytochrome P450 3A4, which is responsible for its metabolism . The reaction conditions for the synthesis include specific concentrations of acalabrutinib and the enzyme, with the formation kinetics measured over a range of acalabrutinib concentrations .
Chemical Reactions Analysis
ACP-5862 undergoes various chemical reactions, including oxidation and reduction. The enzyme cytochrome P450 3A4 plays a crucial role in its formation and metabolism . The major products formed from these reactions include the pyrrolidine ring-opened ketone or amide . Common reagents and conditions used in these reactions include specific concentrations of acalabrutinib and the enzyme, with the reaction kinetics measured over a range of concentrations .
Scientific Research Applications
ACP-5862 has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it contributes to the clinical efficacy of acalabrutinib in treating mantle cell lymphoma and chronic lymphocytic leukemia or small lymphocytic lymphoma . The compound’s potent and selective inhibition of Bruton tyrosine kinase makes it a valuable tool in studying kinase inhibition and its effects on various cellular pathways . Additionally, this compound’s role in drug-drug interactions and its potential contributions to pharmacological activity are areas of active research .
Comparison with Similar Compounds
ACP-5862 is similar to other covalent Bruton tyrosine kinase inhibitors, such as ibrutinib and zanubrutinib . this compound is unique in its high selectivity towards Bruton tyrosine kinase compared to these other inhibitors . The compound’s potent and selective inhibition of Bruton tyrosine kinase, along with its role as a major metabolite of acalabrutinib, distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O3/c1-2-6-21(35)29-14-5-7-19(34)25-32-22(23-24(27)30-15-16-33(23)25)17-9-11-18(12-10-17)26(36)31-20-8-3-4-13-28-20/h3-4,8-13,15-16H,5,7,14H2,1H3,(H2,27,30)(H,29,35)(H,28,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAATUBTUPPERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C=C3)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: ACP-5862 (4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide) is a pharmacologically active metabolite of the drug acalabrutinib. Like its parent compound, this compound is a covalent inhibitor of Bruton tyrosine kinase (BTK) [, , , ]. This means it forms a strong, irreversible bond with the BTK enzyme. BTK is a key component of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B cells []. By inhibiting BTK, this compound disrupts B-cell receptor signaling, leading to downstream effects like decreased B-cell activation and proliferation.
A: Preclinical studies have shown that this compound exhibits a kinase selectivity profile similar to acalabrutinib []. Both compounds demonstrated high selectivity for BTK, with limited off-target activity against other kinases, including closely related Tec kinases and kinases possessing a cysteine residue at the analogous position to Cys481 in BTK.
A: While both this compound and acalabrutinib are covalent BTK inhibitors, this compound exhibits a 2-fold lower potency compared to acalabrutinib []. This difference stems from a slower inactivation rate (kinact) of this compound towards BTK, despite having a similar binding affinity (KI).
A: this compound is primarily generated through CYP3A-mediated oxidation of the pyrrolidine ring in acalabrutinib [, ]. It circulates at higher concentrations than its parent drug in humans [, ]. Acalabrutinib, and by extension this compound, exhibits rapid absorption and elimination, with maximum concentration reached in less than an hour and an elimination half-life under two hours [].
A: The presence of this compound, with its own intrinsic BTK inhibitory activity, significantly influences the drug-drug interaction profile of acalabrutinib, particularly concerning CYP3A inhibitors. While acalabrutinib is a sensitive substrate of CYP3A, leading to significant exposure increases when co-administered with CYP3A inhibitors, the combined exposure of acalabrutinib and this compound is less affected []. This suggests that considering the total active components, including the active metabolite, is crucial for interpreting potential drug interactions.
A: Studies have investigated the effect of hepatic impairment on acalabrutinib pharmacokinetics. While mild and moderate hepatic impairment showed a slight increase in acalabrutinib exposure, severe hepatic impairment resulted in a significant 5-fold increase []. Interestingly, the metabolite-to-parent ratio (this compound/acalabrutinib) decreased in severe hepatic impairment. These findings suggest that dose adjustment for acalabrutinib is necessary in patients with severe hepatic impairment, while no adjustment is required for mild to moderate impairment.
A: While the original acalabrutinib capsule formulation showed reduced bioavailability with PPIs due to pH-dependent solubility, a new maleate salt formulation (acalabrutinib maleate tablet, AMT) demonstrates pH-independent release [, ]. AMT exhibits bioequivalent exposure to the capsule formulation regardless of PPI co-administration or food intake. Importantly, both formulations achieve comparable BTK occupancy, suggesting similar clinical efficacy. This highlights the importance of formulation strategies in optimizing drug delivery and mitigating potential drug interactions.
A: Research suggests that circulating tumor DNA (ctDNA) analysis, particularly monitoring copy number changes and total cfDNA levels, might be useful for predicting treatment response to acalabrutinib in combination with other agents like AZD9150 []. Early clearance of copy number variations and decreased cfDNA levels correlated with better clinical responses in a study involving relapsed diffuse large B-cell lymphoma patients. This highlights the potential of ctDNA analysis as a valuable biomarker in this context.
ANone: Although not directly addressed in the provided research articles, the development of resistance to BTK inhibitors, including mutations in BTK itself, is a known clinical challenge. Further research is necessary to determine if this compound is susceptible to the same resistance mechanisms as acalabrutinib and other BTK inhibitors.
A: Population pharmacokinetic modeling, which analyzes data from a large group of patients, has been instrumental in characterizing the pharmacokinetics of acalabrutinib and this compound [, ]. This approach helps identify factors contributing to inter-individual variability in drug exposure and can inform dosing strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

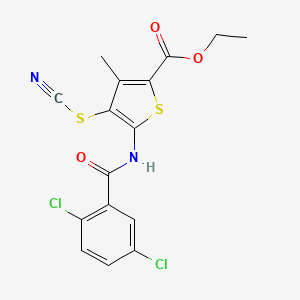
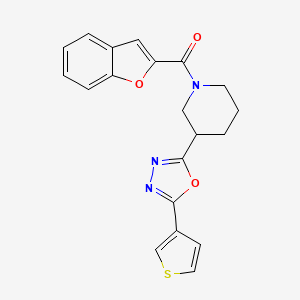
![5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622190.png)
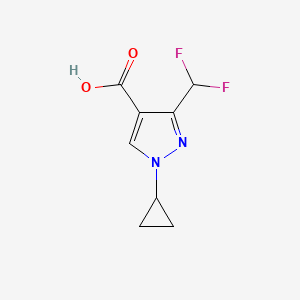
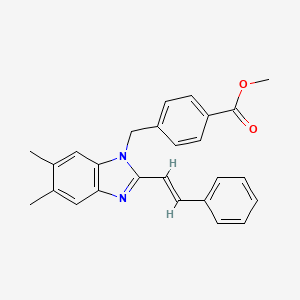
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea](/img/structure/B2622193.png)
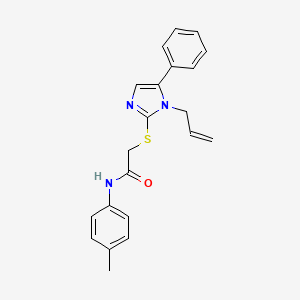
![2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2622196.png)
![1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2622197.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2622198.png)
![2-Benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![3-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid](/img/structure/B2622202.png)
